molecular formula C8H9FO B1338335 2-Fluoro-1-methoxy-3-methylbenzene CAS No. 951885-64-6

2-Fluoro-1-methoxy-3-methylbenzene

Cat. No.: B1338335
CAS No.: 951885-64-6
M. Wt: 140.15 g/mol
InChI Key: LROWUYGECBEDHR-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H9FO. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1-methoxy-3-methylbenzene (m-methylanisole) using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methoxy-3-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution, the electron-donating methoxy group activates the benzene ring towards electrophilic attack, while the fluorine atom can influence the regioselectivity of the reaction . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylanisole
  • 2-Fluoro-3-methoxytoluene
  • 1-Fluoro-2-methylbenzene

Uniqueness

2-Fluoro-1-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and properties. The presence of both a fluorine atom and a methoxy group on the benzene ring can lead to distinct chemical behavior compared to other similar compounds .

Properties

IUPAC Name

2-fluoro-1-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROWUYGECBEDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547265
Record name 2-Fluoro-1-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-64-6
Record name 2-Fluoro-1-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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